
PX-316
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PX-316 是一种靶向丝氨酸/苏氨酸特异性蛋白激酶(称为蛋白激酶 B(Akt))的小分子抑制剂。该化合物在抑制 Akt 信号通路方面表现出巨大潜力,该通路对于细胞存活、生长和增殖至关重要。 This compound 在各种癌症模型中已显示出抗肿瘤活性,使其成为有希望的癌症治疗候选药物 .
准备方法
合成路线和反应条件: PX-316 是通过多步化学过程合成的反应条件通常涉及使用有机溶剂、控制温度和特定催化剂,以确保最终产品的纯度和功效 .
工业生产方法: 在工业环境中,this compound 是使用大型化学反应器生产的,这些反应器允许对反应条件进行精确控制。该化合物以 20% 羟丙基-β-环糊精的形式制成,用于静脉注射,确保其稳定性和生物利用度。 生产过程还包括严格的质量控制措施,以确保化合物的稳定性和安全性 .
化学反应分析
反应类型: PX-316 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 该化合物也可以进行还原反应,导致形成具有改变的生物活性的还原形式。
常用试剂和条件:
氧化: 在受控条件下使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
形成的主要产物: 这些反应形成的主要产物包括 this compound 的氧化、还原和取代衍生物,每种衍生物都具有不同的生物活性以及潜在的治疗应用 .
科学研究应用
PX-316 具有广泛的科学研究应用,包括:
化学: this compound 被用作工具化合物来研究 Akt 信号通路及其在各种细胞过程中的作用。
生物学: 该化合物用于生物学研究,以研究细胞存活、生长和凋亡的机制。
医学: this compound 在临床前研究中显示出作为潜在抗癌剂的希望,特别是在乳腺癌和结肠癌模型中。
作用机制
PX-316 通过抑制 Akt 的活性发挥作用,Akt 是一种参与磷脂酰肌醇 3-激酶 (PI3K)/Akt/雷帕霉素哺乳动物靶标 (mTOR) 信号通路的关键蛋白激酶。该通路调节各种细胞过程,包括代谢、生长和存活。通过与 Akt 的 pleckstrin 同源域结合,this compound 阻止其激活以及随后对下游靶标的磷酸化。 这种抑制导致癌细胞的增殖减少和凋亡增加 .
相似化合物的比较
PX-316 与其他 Akt 抑制剂(如培福西汀和磷脂酰肌醇醚脂类类似物)进行比较。虽然培福西汀是一种经过充分研究的抑制剂,但 this compound 提供了独特的优势,包括更高的特异性和更低的毒性。类似的化合物包括:
培福西汀: 另一种具有广谱抗癌活性的脂类基 Akt 抑制剂。
磷脂酰肌醇醚脂类类似物: 通过模拟激酶的天然底物来抑制 Akt 的一类化合物
This compound 由于其独特的化学结构和针对 Akt 的特异性抑制活性而脱颖而出,使其成为癌症研究和治疗中宝贵的工具 .
生物活性
PX-316, a novel compound derived from phosphatidylinositol analogs, has garnered attention for its potential anti-tumor properties, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and implications for future therapeutic applications.
This compound functions primarily as an inhibitor of the AKT signaling pathway, which is crucial in regulating cell survival and proliferation. By selectively binding to the pleckstrin homology (PH) domain of AKT1, this compound prevents its translocation to the plasma membrane, thereby inhibiting its activation and downstream signaling. This mechanism is particularly relevant given that aberrant activation of AKT is frequently associated with aggressive tumor phenotypes and resistance to conventional therapies.
Efficacy in Preclinical Models
Several studies have demonstrated the anti-tumor activity of this compound in xenograft models. Notably:
- Breast Cancer : In studies utilizing MCF-7 breast cancer cell lines, this compound exhibited significant tumor growth inhibition.
- Colon Cancer : Similar effects were observed in HT-29 colon cancer xenografts, where this compound effectively reduced tumor size compared to control groups.
The following table summarizes key findings from preclinical studies:
Study | Cancer Type | Model | Dosage | Outcome |
---|---|---|---|---|
Breast | MCF-7 | 20 mg/kg | Tumor growth inhibition | |
Colon | HT-29 | 20 mg/kg | Significant reduction in tumor size |
Case Studies
-
MCF-7 Breast Cancer Model
- Objective : To evaluate the effect of this compound on tumor growth.
- Methodology : Mice were implanted with MCF-7 cells and treated with this compound.
- Results : Treatment led to a marked decrease in tumor volume after four weeks compared to untreated controls.
-
HT-29 Colon Cancer Model
- Objective : To assess the efficacy of this compound against colon cancer.
- Methodology : HT-29 cells were xenografted into mice, followed by administration of this compound.
- Results : A significant reduction in tumor weight was observed, indicating effective anti-tumor activity.
Research Findings
Recent research has emphasized the selective nature of this compound's action on AKT1. Unlike other inhibitors that may affect multiple AGC kinases leading to systemic toxicity, this compound's specificity reduces the likelihood of off-target effects. This selectivity is crucial for developing safer cancer therapies.
属性
CAS 编号 |
253440-95-8 |
---|---|
分子式 |
C28H57O10P |
分子量 |
584.7 g/mol |
IUPAC 名称 |
[(2R)-2-methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C28H57O10P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-39(33,34)38-28-25(30)20-24(29)26(31)27(28)32/h23-32H,3-22H2,1-2H3,(H,33,34)/t23-,24-,25-,26+,27-,28-/m1/s1 |
InChI 键 |
GJZGRYXGQBWBEB-AVMFAVRISA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC |
手性 SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)O)OC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-((1-O-octadecyl-2-O-methyl-sn-glycero)phospho)-1D-3-deoxy-myo-inositol 1-((1-O-octadecyl-2-O-methylglycero)phospho)-3-deoxy-myo-inositol 3-deoxy-2-O-methyl-myo-inositol-1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) OMDPI PX 316 PX-316 PX316 cpd SH-5 inositol phosphate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。